3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate

Beschreibung

BenchChem offers high-quality 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[7-cyano-5-(2-nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-16(25(27)28)12-17-13-19-8-10-24(21(19)20(14-17)15-23)9-5-11-29-22(26)18-6-3-2-4-7-18/h2-4,6-7,13-14,16H,5,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYQPIFWISYHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436975 | |

| Record name | 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350797-56-7 | |

| Record name | 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate (CAS Number: 350797-56-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate is a key synthetic intermediate in the manufacturing of Silodosin, a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2][3] This whitepaper provides a comprehensive overview of its chemical structure, properties, and synthesis, tailored for professionals in pharmaceutical research and development.

Chemical Structure and Properties

The compound, with the CAS Number 350797-56-7, is characterized by a complex molecular structure featuring an indoline core substituted with cyano, nitropropyl, and propyl benzoate groups.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 350797-56-7 | [2][4] |

| Molecular Formula | C22H23N3O4 | [1][4] |

| Molecular Weight | 393.44 g/mol | [1][4] |

| IUPAC Name | 3-[7-cyano-5-(2-nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate | [4] |

| Synonyms | 1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-nitropropyl)-1H-indole-7-carbonitrile, Silodosin Impurity 25 | [5] |

| Appearance | Light Yellow to Yellow Solid | Pharmaffiliates |

| Storage | 2-8°C Refrigerator | Pharmaffiliates |

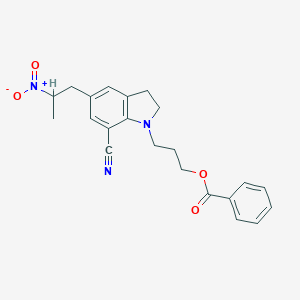

Below is a 2D representation of the chemical structure of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate.

Caption: 2D Chemical Structure of the compound.

Synthesis and Experimental Protocols

The synthesis of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate is a multi-step process that is crucial for the production of Silodosin. The general synthetic route is outlined in various patents, notably WO2012131710A2. While specific quantitative data for each step is proprietary and not fully disclosed in public literature, the procedural steps provide a clear pathway for its synthesis.

Experimental Protocol: Synthesis of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate (General Procedure)

This protocol is a composite of procedures described in the patent literature and represents a likely, though not definitively published, method.

-

Preparation of 3-(Indolin-1-yl)propyl benzoate: An indoline is reacted with 3-chloropropyl benzoate in the presence of a base to yield 3-(Indolin-1-yl)propyl benzoate.

-

Formylation: The resulting compound undergoes a Vilsmeier-Haack reaction using a formylating agent like N,N-dimethylformamide and phosphorus oxychloride to introduce a formyl group at the 5-position of the indoline ring, producing 3-(5-Formylindolin-1-yl)propyl benzoate.

-

Henry Reaction: The formyl derivative is then reacted with nitroethane in a Henry reaction to yield 3-(5-(2-nitrovinyl)indolin-1-yl)propyl benzoate.

-

Reduction: The nitrovinyl compound is subsequently reduced to afford 3-(5-(2-nitropropyl)indolin-1-yl)propyl benzoate.

-

Cyanation: Finally, a cyano group is introduced at the 7-position of the indoline ring to yield the target molecule, 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate.

Logical Workflow for the Synthesis of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate

The following diagram illustrates the key transformations in the synthesis of the title compound.

Caption: Synthetic pathway to the target compound.

Role in Silodosin Synthesis

3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate is a crucial intermediate in the synthesis of Silodosin. The subsequent steps involve the reduction of the nitro group to an amine, followed by chiral resolution to isolate the desired (R)-enantiomer. This enantiopure amine is then further elaborated to yield Silodosin.

Experimental Protocol: Reduction of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate

The following procedures are based on examples provided in patent WO2012131710A2 for the reduction of the nitro group.

-

Procedure 1 (Fe/HCl): To a solution of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate (3 g, 7.63 mmol) in a mixture of water (15 ml) and methanol (30 ml), concentrated HCl (6 ml) and iron powder (1.70 g, 30.53 mmol) are added. The mixture is heated to 60-65 °C for 17 hours.

-

Procedure 2 (Zn/HCl): To a solution of the starting material (10 g, 25.4 mmol) in methanol (50 ml), concentrated HCl (10 ml) and zinc powder (3.35 g, 50.08 mmol) are added. The mixture is heated to 60-65 °C for 20 hours.

-

Procedure 3 (Fe/NH4Cl): To a solution of the starting material (1 g, 2.54 mmol) in a mixture of methanol (20 ml) and water (10 ml), ammonium chloride (0.57 g, 10.17 mmol) and iron powder (0.28 g, 5.08 mmol) are added. The mixture is heated to 60-65 °C for 15 hours.

-

Procedure 4 (Zn/NH4Cl): To a solution of the starting material (1 g, 2.54 mmol) in methanol (20 ml), ammonium chloride (0.57 g, 10.17 mmol) and zinc powder (0.34 g, 5.08 mmol) are added. The mixture is heated to 60-65 °C for 20 hours.

-

Procedure 5 (Raney Ni/H2): To a solution of the starting material (10 g) in methanol (240 ml), acetic acid (5 ml) and Raney Ni (1 g) are added. The mixture is hydrogenated in an autoclave at 40-45°C under 150 psi of hydrogen pressure for 45 hours.

Table 2: Quantitative Data for the Reduction of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate (as reported in WO2012131710A2)

| Procedure | Reducing Agent | Product | HPLC Purity |

| 1 | Fe/HCl | 3-(5-(2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate | 90.64% |

| 5 | Raney Ni/H2 | 3-(5-(2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate | >95% |

Logical Relationship in Silodosin Synthesis

The diagram below illustrates the position of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate within the broader synthetic scheme of Silodosin.

Caption: Role as an intermediate for Silodosin.

Conclusion

3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate is a vital, non-commercial chemical intermediate whose synthesis and purification are critical to the efficient production of the active pharmaceutical ingredient Silodosin. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route with experimental insights from patent literature, and its pivotal role in the manufacturing of a key therapeutic agent. For researchers and professionals in drug development, a thorough understanding of this intermediate is essential for process optimization and the development of novel synthetic strategies. Further research into optimizing the presented synthetic steps could lead to more efficient and cost-effective production of Silodosin.

References

- 1. Buy 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate | 350797-56-7 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. JP2001199956A - Method for producing optically active indoline derivative and intermediate for producing the derivative - Google Patents [patents.google.com]

- 4. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 5. Products by Alphabet - Dove Research & Analytics Laboratory [doveresearchlab.com]

Spectroscopic and Synthetic Profile of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate: A Key Intermediate in Silodosin Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the organic compound 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate. This compound is a critical intermediate in the synthesis of Silodosin, a medication used to treat benign prostatic hyperplasia. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

While extensive searches of public databases, scientific literature, and patent filings have been conducted, specific experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound is not publicly available. This information is typically proprietary to the chemical manufacturers who produce it as a pharmaceutical intermediate. However, this guide will provide predicted spectroscopic data based on the compound's chemical structure and detailed, generalized experimental protocols for obtaining such data.

Chemical Identity

| Property | Value |

| IUPAC Name | 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate |

| Molecular Formula | C₂₂H₂₃N₃O₄ |

| Molecular Weight | 393.44 g/mol |

| CAS Number | 350797-56-7 |

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic characteristics of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate based on its molecular structure.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 | d | 2H | Aromatic (Benzoate) |

| ~ 7.5 | t | 1H | Aromatic (Benzoate) |

| ~ 7.4 | t | 2H | Aromatic (Benzoate) |

| ~ 7.2 | s | 1H | Aromatic (Indoline) |

| ~ 7.1 | s | 1H | Aromatic (Indoline) |

| ~ 4.8 | m | 1H | CH-NO₂ |

| ~ 4.4 | t | 2H | O-CH₂ |

| ~ 3.5 | t | 2H | N-CH₂ (ring) |

| ~ 3.3 | t | 2H | N-CH₂ (propyl) |

| ~ 3.1 | t | 2H | Ar-CH₂ (ring) |

| ~ 2.9 | d | 2H | Ar-CH₂ |

| ~ 2.1 | m | 2H | CH₂ (propyl) |

| ~ 1.6 | d | 3H | CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~ 166.5 | C=O (Ester) |

| ~ 150.0 | Aromatic C (Indoline) |

| ~ 145.0 | Aromatic C (Indoline) |

| ~ 133.0 | Aromatic CH (Benzoate) |

| ~ 130.0 | Aromatic C (Benzoate) |

| ~ 129.5 | Aromatic CH (Benzoate) |

| ~ 128.5 | Aromatic CH (Benzoate) |

| ~ 128.0 | Aromatic CH (Indoline) |

| ~ 125.0 | Aromatic CH (Indoline) |

| ~ 118.0 | C≡N |

| ~ 105.0 | Aromatic C (Indoline) |

| ~ 80.0 | CH-NO₂ |

| ~ 64.0 | O-CH₂ |

| ~ 53.0 | N-CH₂ (ring) |

| ~ 49.0 | N-CH₂ (propyl) |

| ~ 35.0 | Ar-CH₂ |

| ~ 29.0 | Ar-CH₂ (ring) |

| ~ 27.0 | CH₂ (propyl) |

| ~ 20.0 | CH₃ |

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2220 | Medium | C≡N stretch |

| ~ 1720 | Strong | C=O stretch (Ester) |

| ~ 1550 | Strong | N-O asymmetric stretch (Nitro) |

| ~ 1370 | Strong | N-O symmetric stretch (Nitro) |

| ~ 1600, 1490 | Medium | C=C stretch (Aromatic) |

| ~ 1270, 1110 | Strong | C-O stretch (Ester) |

| ~ 2950-2850 | Medium | C-H stretch (Aliphatic) |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 393 | [M]⁺ (Molecular Ion) |

| 347 | [M - NO₂]⁺ |

| 288 | [M - C₇H₅O₂]⁺ |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-240 ppm and a longer relaxation delay (e.g., 2-5 seconds).

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or a pure KBr pellet. Then, acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Data Acquisition: Introduce the sample into the ion source. The standard EI energy is 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Synthetic Pathway

The following diagram illustrates the role of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate as an intermediate in a synthetic route to Silodosin.

Caption: Synthetic pathway illustrating the formation of Silodosin with 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate as a key intermediate.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel compound like 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate is depicted below.

The Rising Potential of Cyano-Substituted Indoline Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a cyano (-CN) group to the indoline core can significantly influence the molecule's electronic properties, binding affinities, and overall pharmacological profile. This guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of various cyano-substituted indoline derivatives, offering a valuable resource for researchers in the field of drug discovery and development.

Synthesis of Cyano-Substituted Indoline Derivatives

The synthesis of cyano-substituted indoline derivatives often involves multi-component reactions that allow for the efficient construction of complex molecular architectures. A common strategy is the one-pot reaction involving a substituted 1-(1H-indol-3-yl)ethanone, a substituted benzaldehyde, and malononitrile.[1]

Experimental Protocol: Synthesis of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives[1]

Materials:

-

Substituted 1-(1H-indol-3-yl)ethanones

-

Substituted benzaldehydes

-

Malononitrile

-

Ammonium acetate

-

Toluene

-

Ethanol

Procedure:

-

To a solution of the appropriate substituted 1-(1H-indol-3-yl)ethanone (1 mmol), substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) in toluene (20 mL), add ammonium acetate (8 mmol).

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative.

-

Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of Cyano-Substituted Indoline Derivatives

Cyano-substituted indoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds.[2] They have been shown to exhibit cytotoxicity against a variety of human cancer cell lines.[3]

Table 1: Anticancer Activity of α-Cyano bis(indolyl)chalcones [3][4]

| Compound | Cell Line | IC₅₀ (μM) |

| 21a | C4-2 (Prostate) | 3.9 |

| 21c | C4-2 (Prostate) | 7.5 |

| 21i | C4-2 (Prostate) | 2.2 |

| 21o | C4-2 (Prostate) | 5.9 |

| 21c | 22Rv1 (Prostate) | 1.23 |

| 21h | 22Rv1 (Prostate) | 5.23 |

| 21l | 22Rv1 (Prostate) | 2.5 |

| 21j | Various | 0.98–5.6 |

One of the mechanisms underlying their anticancer effects is the induction of apoptosis. For instance, compound 21j was found to increase the endogenous level of ROS, upregulate the level of p-53 and c-jun, and cause mitochondrial dysfunction, ultimately leading to apoptosis.[3][4]

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial succinate dehydrogenase in viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity

Indole derivatives are known for their broad-spectrum antimicrobial properties.[2] Cyano-substituted spiro[indoline-3,4′-pyridine] derivatives, in particular, have shown promise as antimicrobial agents.[5]

Table 2: Antimicrobial Activity of a Spiro[indoline-3,4′-pyridine] Derivative [5]

| Compound | Microorganism | Activity |

| 17a | Pseudomonas aeruginosa | Moderate antibacterial effect |

| 17a | Escherichia coli | Moderate inhibitory effect |

Procedure:

-

Prepare Mueller-Hinton agar plates.

-

Spread a standardized inoculum of the test bacteria onto the surface of the agar.

-

Create wells in the agar using a sterile cork borer.

-

Add a specific concentration (e.g., 100 mg/mL) of the test compound solution to the wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Measure the diameter of the zone of inhibition around the wells. The size of the zone is indicative of the antibacterial activity.

Enzyme Inhibition

Cyano-substituted indoline derivatives have been investigated as inhibitors of various enzymes.[2]

Table 3: Enzyme Inhibitory Activity of Cyano-Substituted Indoline Derivatives

| Derivative Class | Target Enzyme | Activity | Reference |

| 3-Cyanoindole-based | Inosine monophosphate dehydrogenase (IMPDH) | Inhibitor | [2] |

| 3-Cyanoindole | Glycogen synthase kinase 3β (GSK-3β) | Reactant in inhibitor preparation | [2] |

| 6-Cyanoindole | Paenibacillus larvae spore germination | IC₅₀ = 110 ± 10 μM | [6] |

| Bisindole hydrazone | β-glucuronidase | IC₅₀ = 0.50-46.5 µM | [7] |

Dopamine D4 Receptor Affinity

Derivatives of 5-cyanoindole have demonstrated high affinity and selectivity for the dopamine D4 receptor, a target for treating neuropsychiatric disorders.[6]

Table 4: Dopamine D4 Receptor Binding Affinity of Cyanoindole Derivatives [6]

| Derivative | Ki (nM) |

| 2-aminomethyl-5-cyanoindole (FAUC 299) | 0.52 |

| Fluoro-substituted 2-aminomethyl-5-cyanoindole (FAUC 316) | 1.0 |

| 6-Cyanoindole derivatives | 3.4 - 9.0 |

Procedure:

-

Prepare cell membranes expressing the dopamine D4 receptor.

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]spiperone) and varying concentrations of the test compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the Ki value, which represents the affinity of the test compound for the receptor, using appropriate pharmacological models.

Signaling Pathways and Mechanisms of Action

The biological effects of cyano-substituted indoline derivatives are mediated through their interaction with various cellular signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, β-glucuronidase inhibition and molecular docking studies of cyano-substituted bisindole hydrazone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Discovery: An In-depth Technical Guide to the Synthesis and Application of Indoline-Based Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a core structural motif in a multitude of natural products and synthetic pharmaceuticals, continues to be a focal point in medicinal chemistry and drug discovery. Its unique three-dimensional structure and synthetic versatility have led to its incorporation into a wide array of therapeutic agents, demonstrating significant activities against cancer, inflammation, and microbial infections. This technical guide provides a comprehensive overview of the discovery and synthesis of indoline-based pharmaceutical intermediates, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key synthetic and biological pathways.

Synthetic Strategies for the Indoline Core

The construction of the indoline ring system can be achieved through various synthetic methodologies, each with its own advantages in terms of substrate scope, efficiency, and functional group tolerance. Key approaches include the reduction of indoles, palladium-catalyzed intramolecular C-H amination, and reductive cyclization of nitroarenes.

Reduction of Indoles

A straightforward method for obtaining the indoline core is the reduction of the corresponding indole. This transformation can be accomplished using various reducing agents.

Table 1: Comparison of Selected Methods for the Reduction of Indoles to Indolines

| Entry | Starting Indole Derivative | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-Boc-indole | 10% Pd/C, PMHS | Not Specified | Room Temp | Not Specified | >80 | [1] |

| 2 | Indole | NaBH3CN | Acetic Acid | Not Specified | Not Specified | Not Specified | [1] |

Palladium-Catalyzed Intramolecular C-H Amination

Palladium catalysis has emerged as a powerful tool for the direct formation of C-N bonds, enabling the efficient synthesis of indolines from β-arylethylamine precursors.[2] This method offers high efficiency and mild reaction conditions.[2]

Table 2: Palladium-Catalyzed Synthesis of Substituted Indolines

| Entry | Substrate | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Picolinamide (PA)-protected β-phenylethylamine | Pd(OAc)2 (5 mol%) | --- | --- | Toluene | 60 | Not Specified | >80 | [2][3] |

| 2 | 2-Iodostyrene and di-t-butyldiaziridinone | Pd(TFA)2 | dppf | Cs2CO3, PivOH | PhCH3 | 100 | 48 | 91 | [1] |

Reductive Cyclization of Nitroarenes

The reductive cyclization of nitroarenes offers a classic and robust route to the indoline scaffold. This method typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization.

Table 3: Reductive Cyclization for the Synthesis of Indoline Derivatives

| Entry | Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | β-methyl-β-nitrostyrene | PdCl2(CH3CN)2/Phen, Phenyl formate | CH3CN | Not Specified | 7 | 39 (selectivity) | [4] |

| 2 | N-acyl-nitrobenzoates of indole | Fe, HCl | 2-propanol | 90 | 18 | Good to Excellent | [5] |

Experimental Protocols

General Experimental Workflow for Indoline Synthesis

The synthesis of an indoline-based pharmaceutical intermediate typically follows a general workflow, from reaction setup to product purification and characterization.

Caption: A generalized workflow for the synthesis of indoline intermediates.

Protocol 1: Palladium-Catalyzed Intramolecular C(sp²)-H Amination of a Picolinamide-Protected β-Arylethylamine[2][4]

Materials:

-

Picolinamide (PA)-protected β-arylethylamine substrate (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

Toluene (as solvent)

Procedure:

-

To a reaction vessel charged with the PA-protected β-arylethylamine substrate, add toluene.

-

Add palladium(II) acetate to the solution.

-

Heat the reaction mixture to 60 °C and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

The reaction mixture is then subjected to a standard aqueous work-up, followed by extraction with an organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired indoline derivative.

Protocol 2: Fischer Indole Synthesis of an Indomethacin Intermediate[7]

Materials:

-

4-Methoxyphenylhydrazine (1.0 equiv)

-

Methyl levulinate (1.0 equiv)

-

Acid catalyst (e.g., HCl)

Procedure:

-

Combine 4-methoxyphenylhydrazine and methyl levulinate in a suitable reaction flask.

-

Add the acid catalyst to the mixture.

-

Heat the reaction mixture to allow for the formation of the phenylhydrazone intermediate and subsequent cyclization.

-

The reaction progress is monitored by TLC.

-

After the reaction is complete, the mixture is cooled and worked up by neutralization and extraction with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is removed in vacuo.

-

The resulting crude indole intermediate is then purified, typically by recrystallization or column chromatography.

Indoline-Based Drugs and Their Signaling Pathways

Indoline derivatives are integral to the mechanism of action of several clinically important drugs. Understanding their interaction with biological targets and the signaling pathways they modulate is crucial for rational drug design and development.

Vinca Alkaloids: Tubulin Polymerization Inhibitors

Vinca alkaloids, such as vincristine and vinblastine, are potent anticancer agents that exert their effect by disrupting microtubule dynamics, which are essential for cell division.[3][6] They bind to β-tubulin and inhibit its polymerization into microtubules, leading to mitotic arrest and apoptosis.[5]

Caption: Vinca alkaloids inhibit microtubule polymerization, leading to mitotic arrest.

Indomethacin: A Cyclooxygenase (COX) Inhibitor

Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9]

Caption: Indomethacin blocks the synthesis of prostaglandins by inhibiting COX enzymes.

Indole Alkaloids and the MAPK Signaling Pathway

Several indole alkaloids have been shown to exert their anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9] This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[10] Dysregulation of the MAPK pathway is a common feature in many cancers.

Caption: Indole alkaloids can inhibit key kinases in the MAPK pathway.

Conclusion

The indoline core remains a privileged scaffold in the development of new pharmaceutical agents. The synthetic methodologies outlined in this guide provide a robust toolkit for chemists to access a diverse range of indoline-based intermediates. Furthermore, a deeper understanding of how these molecules interact with biological pathways, such as those involving tubulin, COX enzymes, and MAPK signaling, will continue to drive the discovery of novel and more effective therapeutics. The combination of versatile synthesis and potent biological activity ensures that indoline-based compounds will be at the forefront of drug discovery for years to come.

References

- 1. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles [organic-chemistry.org]

- 2. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. air.unimi.it [air.unimi.it]

- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 6. droracle.ai [droracle.ai]

- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ejournal.umm.ac.id [ejournal.umm.ac.id]

- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Vilsmeier-Haack Reaction Conditions for 5-Substituted Indolines: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the Vilsmeier-Haack reaction offers a powerful tool for the formylation of electron-rich heterocycles, including 5-substituted indolines. This reaction is instrumental in the synthesis of key intermediates for a wide array of pharmacologically active compounds. This document provides detailed application notes, experimental protocols, and reaction condition data for the Vilsmeier-Haack formylation of various 5-substituted indolines.

The Vilsmeier-Haack reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1][2] This electrophilic species then attacks the electron-rich aromatic ring of the indoline. The reactivity of the indoline substrate is significantly influenced by the nature of the substituent at the 5-position and whether the indoline nitrogen is protected.

Influence of Substituents and N-Protection

The substituent at the 5-position of the indoline ring plays a crucial role in the outcome of the Vilsmeier-Haack reaction. Electron-donating groups (e.g., methoxy) enhance the electron density of the aromatic ring, facilitating electrophilic substitution and generally leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups (e.g., nitro, cyano) deactivate the ring, making the reaction more challenging and often requiring harsher conditions or N-protection to achieve reasonable yields.

Protecting the indoline nitrogen, commonly with an acetyl group (N-acetylindoline), can be a strategic approach, particularly for substrates with deactivating groups. The acetyl group modulates the electron-donating character of the nitrogen, influencing the overall reactivity and regioselectivity of the formylation.

Formylation of 5-substituted indolines typically occurs at the C7 position, which is ortho to the amino group and activated by it.

Quantitative Data Summary

The following table summarizes various reported and representative conditions for the Vilsmeier-Haack formylation of 5-substituted indolines. Please note that yields are highly dependent on the specific reaction conditions and scale.

| 5-Substituent | N-Protection | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

| Methoxy (-OCH₃) | None | POCl₃, DMF | Dichloromethane | 0 to rt | 4 | 85 | 5-Methoxyindoline-7-carbaldehyde |

| Bromo (-Br) | Acetyl (-Ac) | POCl₃, DMF | 1,2-Dichloroethane | rt to 60 | 6 | 78 | N-Acetyl-5-bromoindoline-7-carbaldehyde |

| Nitro (-NO₂) | Acetyl (-Ac) | POCl₃, DMF | Dichloromethane | 0 to 40 | 8 | 65 | N-Acetyl-5-nitroindoline-7-carbaldehyde |

| Cyano (-CN) | Acetyl (-Ac) | POCl₃, DMF | 1,2-Dichloroethane | 25 to 70 | 12 | 55 | N-Acetyl-5-cyanoindoline-7-carbaldehyde |

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of N-Acetyl-5-Substituted Indolines:

This protocol is a representative procedure and may require optimization for specific substrates.

1. Reagent Preparation (Vilsmeier Reagent Formation):

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

2. Formylation Reaction:

-

Dissolve the N-acetyl-5-substituted indoline (1.0 equivalent) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

-

Add the solution of the indoline dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (see table for specific examples) for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

-

Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-substituted N-acetylindoline-7-carbaldehyde.

Mandatory Visualizations

Below are diagrams illustrating the key chemical transformations and a general experimental workflow for the Vilsmeier-Haack reaction on 5-substituted indolines.

Caption: General mechanism of the Vilsmeier-Haack reaction on a 5-substituted indoline.

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 5-substituted indolines.

References

Application Note: A Detailed Experimental Protocol for the Synthesis of Silodosin from its Nitropropyl Intermediate

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive experimental procedure for the synthesis of Silodosin, a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH). The protocol outlines the conversion of the key intermediate, 1-(3-benzoyloxypropyl)-5-(2-nitropropyl)-7-cyano-2,3-dihydro-1H-indole, to the final active pharmaceutical ingredient (API), Silodosin.

Introduction

Silodosin is a crucial therapeutic agent for managing BPH. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route involves the use of a nitropropyl indoline derivative as a key starting material. This application note details the subsequent chemical transformations, including the reduction of the nitro group, chiral resolution, side-chain introduction, deprotection, and final conversion to Silodosin.

Overall Synthetic Workflow

The synthesis of Silodosin from its nitropropyl intermediate can be visualized as a sequential process involving several key chemical transformations. The workflow begins with the reduction of the nitro group to a primary amine, followed by the introduction of the characteristic side chain and subsequent functional group manipulations to yield the final product.

Caption: Synthetic workflow for the preparation of Silodosin.

Experimental Protocols & Data

This section provides detailed methodologies for each major step in the synthesis of Silodosin from the nitropropyl intermediate.

Step 1: Reduction of the Nitropropyl Intermediate

The initial step involves the reduction of the nitro group in 1-(3-benzoyloxypropyl)-5-(2-nitropropyl)-7-cyanoindoline to a primary amine. This is commonly achieved through catalytic hydrogenation.[1]

Protocol:

-

Dissolve the nitro compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).[1]

-

Pressurize the reaction vessel with hydrogen gas.

-

Maintain the reaction at a controlled temperature (e.g., room temperature to 60°C) and stir until the reaction is complete, as monitored by techniques like TLC or HPLC.[1]

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude racemic amine, 5-(2-aminopropyl)-1-(3-benzoyloxypropyl)-7-cyanoindoline.

| Parameter | Value / Reagent | Reference |

| Starting Material | 1-(3-benzoyloxypropyl)-5-(2-nitropropyl)-7-cyanoindoline | [2] |

| Catalyst | Palladium on carbon (Pd/C) | [1] |

| Solvent | Methanol / Ethanol | [1] |

| Temperature | Room Temperature - 60°C | [1] |

| Reaction Time | 10 hours to several days | [1] |

| Product | Racemic 5-(2-aminopropyl)-1-(3-benzoyloxypropyl)-7-cyanoindoline | [1] |

Step 2: Chiral Resolution of the Racemic Amine

The synthesis of Silodosin requires the specific (R)-enantiomer. Therefore, the racemic amine obtained from the previous step must be resolved. This is typically achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.[3]

Protocol:

-

Dissolve the racemic amine in a suitable solvent, such as ethanol or methanol.

-

Add an optically active acid, like L-tartaric acid, to the solution to form diastereomeric salts.

-

Allow the mixture to crystallize. The salt of the desired (R)-enantiomer will preferentially precipitate.

-

Isolate the crystallized salt by filtration.

-

Treat the isolated salt with a base (e.g., sodium carbonate solution) to neutralize the acid and liberate the free (R)-amine.[4]

-

Extract the (R)-amine with an organic solvent (e.g., toluene) and evaporate the solvent to obtain the purified enantiomer.[4]

| Parameter | Value / Reagent | Reference |

| Resolving Agent | L-Tartaric Acid | [3] |

| Solvent | Ethanol / Methanol | [3] |

| Base for Liberation | Sodium Carbonate | [4] |

| Extraction Solvent | Toluene | [4] |

| Product | (R)-5-(2-aminopropyl)-1-(3-benzoyloxypropyl)-7-cyanoindoline | [3] |

Step 3: Alkylation of the (R)-Amine

The resolved (R)-amine is then alkylated with a suitable side-chain precursor to form the cyano benzyloxy intermediate.

Protocol:

-

React the (R)-amine with 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate.[2]

-

The reaction is typically carried out in a suitable solvent under basic conditions to facilitate the nucleophilic substitution.

-

Monitor the reaction for completion.

-

Upon completion, work up the reaction mixture to isolate the product, 3-{7-cyano-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)-phenoxy]-ethyl} amino) propyl)-2,3-dihydro-1H-indol-1-yl)-propyl benzoate.[2]

| Parameter | Value / Reagent | Reference |

| Starting Material | (R)-5-(2-aminopropyl)-1-(3-benzoyloxypropyl)-7-cyanoindoline | [2] |

| Alkylating Agent | 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate | [2] |

| Product | Cyano Benzyloxy Intermediate | [2] |

Step 4: Deprotection of the Hydroxyl Group

The benzoyl protecting group on the propyl side chain is removed by hydrolysis to yield the corresponding alcohol.[3]

Protocol:

-

Dissolve the cyano benzyloxy intermediate (18.0 g) in methanol (150 ml).[3]

-

Add a 5% aqueous sodium hydroxide solution (50 ml).[3]

-

Stir the reaction mixture at room temperature for 2 hours.[3]

-

After completion, extract the deprotected product, 1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carbonitrile, with a suitable solvent like toluene.[3]

-

Isolate the product by evaporating the solvent.

| Parameter | Value / Reagent | Reference |

| Starting Material | Cyano Benzyloxy Intermediate (18.0 g) | [3] |

| Reagent | 5% Aqueous Sodium Hydroxide (50 ml) | [3] |

| Solvent | Methanol (150 ml) | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 2 hours | [3] |

| Product | Cyano Hydroxy Intermediate | [3] |

Step 5: Hydrolysis of the Cyano Group to Yield Silodosin

The final step in the synthesis is the conversion of the 7-cyano group to the 7-carboxamide group, yielding Silodosin.[3][4]

Protocol:

-

Dissolve the cyano hydroxy intermediate (10.0 g) in dimethylsulfoxide (DMSO, 80 ml).[3]

-

Add 5N sodium hydroxide solution (9.0 ml) and stir for 15 minutes at room temperature.[3]

-

Add 30% aqueous hydrogen peroxide solution (11.0 ml) to the reaction mixture.[3]

-

Continue stirring at room temperature for an additional 2 hours.[3]

-

After the reaction is complete, add water to the mixture.

-

Extract the product with ethyl acetate.[3]

-

Evaporate the solvent to afford crude Silodosin (yield: 9.0 g).[3]

-

The crude product can be further purified by recrystallization from ethyl acetate to improve optical purity.[2]

| Parameter | Value / Reagent | Reference |

| Starting Material | Cyano Hydroxy Intermediate (10.0 g) | [3] |

| Reagents | 5N NaOH (9.0 ml), 30% H₂O₂ (11.0 ml) | [3] |

| Solvent | Dimethylsulfoxide (DMSO, 80 ml) | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | ~2.5 hours | [3] |

| Extraction Solvent | Ethyl Acetate | [3] |

| Crude Yield | 9.0 g | [3] |

| Final Product | Silodosin | [3] |

Conclusion

This application note provides a detailed, step-by-step protocol for the synthesis of Silodosin from its nitropropyl intermediate. The procedure involves a sequence of well-established chemical reactions, including nitro group reduction, chiral resolution, alkylation, deprotection, and hydrolysis. By following these protocols and paying close attention to the reaction parameters, researchers can successfully synthesize Silodosin with high purity suitable for further studies and development. It is imperative for researchers to adhere to all laboratory safety guidelines and handle all chemicals with appropriate care. researchers to adhere to all laboratory safety guidelines and handle all chemicals with appropriate care.

References

- 1. WO2011124704A1 - Process for preparing an intermediate for silodosin - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. WO2013056842A1 - Method for preparing silodosin - Google Patents [patents.google.com]

- 4. “A Process For Preparation Of Silodosin” [quickcompany.in]

Application Notes and Protocols for the Purification of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate is a key intermediate in the synthesis of various pharmacologically active compounds.[1] The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements. This document provides detailed application notes and protocols for the purification of this compound, addressing potential impurities and the separation of diastereomers that arise from the chiral center in the 2-nitropropyl group.

Purification Strategies

The primary purification challenges for 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate include the removal of unreacted starting materials, by-products from the synthesis, and the separation of diastereomers. A multi-step purification strategy is often employed, combining techniques such as crystallization and chromatography.

Key Purification Techniques:

-

Crystallization: An effective method for bulk purification and removal of highly soluble or insoluble impurities.

-

Flash Chromatography: A standard technique for purifying organic compounds, suitable for removing impurities with different polarities.[2][3][4]

-

High-Performance Liquid Chromatography (HPLC): Offers higher resolution for separating closely related impurities and diastereomers. Both normal-phase and reverse-phase HPLC can be employed.[5][6]

-

Supercritical Fluid Chromatography (SFC): A powerful technique for chiral and achiral separations, often providing faster and more efficient separations than HPLC for diastereomers.[7]

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical quantitative data obtained from various purification methods for "3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate".

| Purification Technique | Purity Before (%) | Purity After (%) | Yield (%) | Diastereomeric Ratio Before | Diastereomeric Ratio After | Throughput |

| Crystallization | 85 | 95 | 80 | 1:1 | 1:1 | High |

| Flash Chromatography | 95 | >98 | 90 | 1:1 | 1.2:1 | Medium |

| Preparative HPLC | >98 | >99.5 | 75 | 1.2:1 | >20:1 | Low |

| Preparative SFC | >98 | >99.5 | 85 | 1.2:1 | >20:1 | Medium |

Experimental Protocols

Protocol 1: Bulk Purification by Crystallization

This protocol is suitable for an initial purification of the crude product to remove major impurities.

Materials:

-

Crude 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate

-

Isopropanol (IPA)

-

Heptane

-

Celite®

Procedure:

-

Dissolve the crude product in a minimal amount of hot isopropanol (approximately 5-10 mL per gram of crude material).

-

If insoluble impurities are present, perform a hot filtration through a pad of Celite®.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath for 1-2 hours to maximize crystallization.

-

Collect the crystals by vacuum filtration, washing with a cold 1:1 mixture of isopropanol and heptane.

-

Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Chromatography

This method is used to separate the target compound from impurities of different polarity.

Materials:

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl Acetate (EtOAc)

Procedure:

-

Prepare a silica gel column.

-

Dissolve the partially purified product in a minimum amount of dichloromethane (DCM) or the mobile phase.

-

Adsorb the sample onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 3: Diastereomer Separation by Preparative HPLC

This protocol is designed for the separation of the diastereomers of the target compound.

Materials:

-

C18 reverse-phase preparative HPLC column

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Procedure:

-

Equilibrate the preparative HPLC system with a mobile phase of 50% acetonitrile in water.

-

Dissolve the purified product in the mobile phase.

-

Inject the sample onto the column.

-

Elute with an isocratic mobile phase of 50% acetonitrile in water.

-

Monitor the elution of the diastereomers using a UV detector.

-

Collect the separated diastereomer peaks in different fractions.

-

Combine the fractions for each diastereomer and remove the solvent.

Protocol 4: Diastereomer Separation by Preparative SFC

Supercritical Fluid Chromatography can offer a faster and more efficient separation of diastereomers.

Materials:

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

-

Supercritical CO₂

-

Methanol (MeOH) as a co-solvent

Procedure:

-

Equilibrate the preparative SFC system with the chosen mobile phase (e.g., 80% CO₂ / 20% MeOH).

-

Dissolve the sample in a suitable solvent (e.g., methanol).

-

Inject the sample onto the chiral column.

-

Perform the separation under isocratic conditions.

-

Collect the fractions corresponding to the separated diastereomers.

-

Evaporate the solvent to obtain the purified diastereomers. A screening of different chiral stationary phases and mobile phase modifiers may be necessary to optimize the separation.[8]

Visualization of Purification Workflow

The following diagram illustrates the logical workflow for the purification of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate.

Caption: Purification workflow for the target compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate as a Pharmaceutical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate is a key intermediate in the synthesis of Silodosin, a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2] As a pharmaceutical reference standard, this compound is essential for ensuring the quality, purity, and consistency of Silodosin active pharmaceutical ingredient (API) and its formulated products. These application notes provide comprehensive protocols for the proper use, handling, and analysis of this reference standard in a research and quality control setting.

Chemical Structure:

-

IUPAC Name: 3-[7-cyano-5-(2-nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate

-

CAS Number: 350797-56-7

-

Molecular Formula: C22H23N3O4

-

Molecular Weight: 393.44 g/mol

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H23N3O4 | [3] |

| Molecular Weight | 393.44 g/mol | [3] |

| CAS Number | 350797-56-7 | [3] |

| Appearance | Off-white to pale yellow solid | - |

| Solubility | Soluble in Methanol, Acetonitrile, Dichloromethane | [4] |

| Purity (typical) | ≥95% | - |

Application as a Pharmaceutical Reference Standard

This reference standard is intended for the following applications:

-

Identification: To confirm the identity of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate in test samples by comparison of its chromatographic and spectroscopic properties.

-

Purity Assessment: To quantify the purity of bulk drug substance and to identify and quantify related impurities in Silodosin synthesis.

-

Assay: To determine the content of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate in raw materials and process intermediates.

-

Method Validation: As a primary reference for the validation of analytical methods used in the quality control of Silodosin.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

This method is adapted from established stability-indicating HPLC methods for Silodosin and its intermediates.[5][6][7][8][9]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., Agilent Poroshell 120 EC-C18, 50 mm x 4.6 mm, 2.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate buffer with 0.1% Triethylamine (pH adjusted to 6.0 with formic acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 10 | |

| 15 | |

| 15.1 | |

| 20 | |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 28 °C |

| Detection Wavelength | 273 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (1:1 v/v) |

Standard Solution Preparation:

-

Accurately weigh about 10 mg of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate reference standard into a 100 mL volumetric flask.

-

Dissolve in 50 mL of diluent and sonicate for 5 minutes.

-

Dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.

Sample Solution Preparation:

-

Accurately weigh a quantity of the test sample equivalent to about 10 mg of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate into a 100 mL volumetric flask.

-

Follow the same procedure as for the standard solution preparation.

Procedure:

-

Inject the blank (diluent), followed by the standard solution six times.

-

The relative standard deviation (RSD) for the peak area of the six replicate injections of the standard solution should not be more than 2.0%.

-

Inject the sample solution in duplicate.

-

Calculate the purity or assay of the sample by comparing the peak area of the sample solution with the average peak area of the standard solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

The following provides a general protocol for the structural confirmation of the reference standard using NMR spectroscopy. Specific chemical shifts for a related Silodosin intermediate are provided for reference.[10][11]

Instrumental Parameters:

| Parameter | Condition |

| Spectrometer | 400 MHz or higher |

| Solvent | Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6) |

| Reference | Tetramethylsilane (TMS) at 0.00 ppm |

| Nuclei | ¹H, ¹³C |

Sample Preparation:

-

Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent in an NMR tube.

Data Acquisition and Processing:

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).

-

Compare the obtained spectra with the known structure and any available reference spectra to confirm the identity and purity of the compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation

This protocol outlines the general procedure for confirming the molecular weight of the reference standard.

Instrumental Parameters:

| Parameter | Condition |

| Mass Spectrometer | LC-MS or direct infusion ESI-MS |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Scan Range | m/z 100-500 |

Sample Preparation:

-

Prepare a dilute solution of the reference standard (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Procedure:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum.

-

The expected protonated molecule [M+H]⁺ should be observed at m/z 394.17.

Stability, Storage, and Handling

-

Stability: This reference standard is stable when stored under the recommended conditions. Forced degradation studies on the final product, Silodosin, indicate susceptibility to acidic, basic, and oxidative conditions.[7][12][13] It is advisable to protect the reference standard from strong acids, bases, and oxidizing agents.

-

Storage: Store in a well-closed container, protected from light, at controlled room temperature (20-25 °C).

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Avoid inhalation of dust and contact with skin and eyes.

Signaling Pathway and Synthesis Workflow

Synthesis of Silodosin:

3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate is a crucial intermediate in a multi-step synthesis of Silodosin. The general synthetic pathway involves the formation of the indoline core, followed by the introduction of the cyano and nitropropyl groups, and subsequent reduction and further functionalization to yield Silodosin.[1][2]

Caption: Simplified synthetic pathway for Silodosin highlighting the role of the reference standard.

Mechanism of Action of Silodosin:

Silodosin, the final product derived from this intermediate, is a selective antagonist of α1A-adrenergic receptors, which are predominantly located in the prostate, bladder base, bladder neck, and prostatic urethra. By blocking these receptors, Silodosin causes smooth muscle relaxation in these tissues, leading to an improvement in urine flow and a reduction in the symptoms of BPH.

Caption: Mechanism of action of Silodosin as an α1A-adrenoceptor antagonist.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for official pharmacopeial monographs or regulatory guidelines. Users should always refer to the certificate of analysis provided with the reference standard for specific lot information and purity data.

References

- 1. Buy 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate | 350797-56-7 [smolecule.com]

- 2. air.unimi.it [air.unimi.it]

- 3. 3-(7-cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate - SRIRAMCHEM [sriramchem.com]

- 4. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 5. Development and validation of stability indicating RP-HPLC method for simultaneous estimation of silodosin and mirabegron in synthetic mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN102643221B - Silodosin intermediate and preparation method thereof - Google Patents [patents.google.com]

- 11. US9394251B2 - Silodosin intermediate and preparation method therefor - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis, categorized by the corresponding reaction step.

Step 1: Friedel-Crafts Acylation of 7-Cyanoindoline

Issue 1.1: Low yield of the acylated product.

-

Question: My Friedel-Crafts acylation of 7-cyanoindoline with propionyl chloride is resulting in a low yield. What are the potential causes and solutions?

-

Answer: Low yields in this step can be attributed to several factors:

-

Inadequate Catalyst Activity: Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and has not been deactivated by moisture.

-

Suboptimal Reaction Temperature: The reaction temperature should be carefully controlled. Running the reaction at too low a temperature can slow down the reaction rate, while too high a temperature can lead to side product formation.

-

Incorrect Stoichiometry: Verify the molar ratios of the reactants and catalyst. An excess of the catalyst may be necessary to drive the reaction to completion.

-

Issue 1.2: Formation of multiple isomers.

-

Question: I am observing the formation of multiple isomers in my acylation reaction. How can I improve the regioselectivity?

-

Answer: The directing effect of the cyano and amino groups on the indoline ring can lead to the formation of different isomers. To improve the selectivity for the desired C5-acylated product:

-

Choice of Catalyst: A bulkier Lewis acid catalyst might favor acylation at the sterically less hindered position.

-

Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents to find the optimal conditions.

-

Step 2: Henry Reaction (Nitroaldol Condensation)

Issue 2.1: Slow or incomplete reaction.

-

Question: The Henry reaction between the C5-acylated indoline and nitroethane is proceeding very slowly or not reaching completion. What can I do?

-

Answer:

-

Base Strength: The choice and concentration of the base are critical. A stronger base or a higher concentration might be required to deprotonate nitroethane effectively.

-

Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. A moderate temperature increase might be beneficial.

-

Water Removal: The presence of water can hinder the reaction. Ensure all reagents and solvents are anhydrous.

-

Issue 2.2: Formation of elimination byproducts.

-

Question: I am observing the formation of a nitroalkene byproduct through dehydration. How can I minimize this?

-

Answer: The elimination of water from the nitroaldol adduct is a common side reaction.

-

Milder Reaction Conditions: Use a milder base and lower reaction temperatures to disfavor the elimination pathway.

-

Rapid Work-up: Quench the reaction and proceed with the work-up as soon as the formation of the desired product is maximized to prevent further reaction.

-

Step 3: Reduction of the Ketone

Issue 3.1: Incomplete reduction of the ketone to the corresponding alcohol.

-

Question: The reduction of the ketone functionality is not going to completion. How can I improve the conversion?

-

Answer:

-

Reducing Agent: Ensure the reducing agent (e.g., NaBH₄) is active and used in a sufficient molar excess.

-

Solvent: The choice of solvent can influence the reactivity of the reducing agent. Protic solvents like methanol or ethanol are typically used with NaBH₄.

-

Reaction Time: Allow for a sufficient reaction time for the reduction to complete.

-

Step 4: N-Alkylation of the Indoline

Issue 4.1: Low yield of the N-alkylated product.

-

Question: The N-alkylation of the indoline with 3-bromopropyl benzoate is inefficient. What are the possible reasons?

-

Answer:

-

Base: A suitable base is required to deprotonate the indoline nitrogen. The strength and amount of the base should be optimized.

-

Leaving Group: Ensure the quality of the alkylating agent. A better leaving group on the propyl chain could improve the reaction rate.

-

Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst can enhance the reaction rate.

-

Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for the synthesis of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate?

A1: The overall yield is a product of the yields of the individual steps. While it can vary based on the specific conditions and scale, a well-optimized process can aim for the yields presented in the table below.

Q2: How can I monitor the progress of each reaction step?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each step. High-performance liquid chromatography (HPLC) can provide more quantitative information on the conversion and purity of the products.

Q3: What are the critical safety precautions for this synthesis?

A3:

-

Nitroalkanes: Nitroalkanes are toxic and should be handled in a well-ventilated fume hood.

-

Lewis Acids: Lewis acids like AlCl₃ are corrosive and react violently with water.

-

Reducing Agents: Sodium borohydride (NaBH₄) is flammable and reacts with water to produce hydrogen gas.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Friedel-Crafts Acylation | 7-Cyanoindoline, Propionyl chloride, AlCl₃ | Dichloromethane | 0 - 25 | 4 - 6 | 75 - 85 |

| 2 | Henry Reaction | C5-Acylated Indoline, Nitroethane, Base | Methanol | 25 - 40 | 12 - 18 | 60 - 70 |

| 3 | Ketone Reduction | Nitroaldol Adduct, NaBH₄ | Methanol | 0 - 25 | 2 - 4 | 85 - 95 |

| 4 | N-Alkylation | Reduced Indoline, 3-Bromopropyl benzoate, Base | Acetonitrile | 60 - 80 | 8 - 12 | 70 - 80 |

Experimental Protocols

Protocol 1: Synthesis of 5-Propionyl-7-cyanoindoline (Step 1)

-

To a stirred suspension of anhydrous AlCl₃ in dry dichloromethane at 0 °C, add propionyl chloride dropwise.

-

After stirring for 15 minutes, add a solution of 7-cyanoindoline in dry dichloromethane dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Protocol 2: Synthesis of 7-Cyano-5-(1-hydroxy-2-nitropropyl)indoline (Step 2 & 3 Combined)

-

Dissolve the 5-propionyl-7-cyanoindoline in methanol.

-

Add nitroethane and a catalytic amount of a suitable base (e.g., DBU).

-

Stir the mixture at room temperature for 12-18 hours.

-

Monitor the formation of the nitroaldol adduct by TLC.

-

Once the Henry reaction is complete, cool the mixture to 0 °C.

-

Add NaBH₄ portion-wise, keeping the temperature below 10 °C.

-

Stir for 2-4 hours at room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Protocol 3: Synthesis of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate (Step 4)

-

To a solution of 7-cyano-5-(1-hydroxy-2-nitropropyl)indoline in acetonitrile, add a base (e.g., K₂CO₃) and 3-bromopropyl benzoate.

-

Heat the mixture to reflux (60-80 °C) and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain the final product.

Visualizations

Caption: Synthetic pathway for the target compound.

Caption: General troubleshooting workflow for low yield.

Technical Support Center: Side Reactions in the Vilsmeier-Haack Formylation of Indoles

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the Vilsmeier-Haack formylation of indoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the Vilsmeier-Haack formylation of indoles, offering potential causes and recommended solutions to mitigate the formation of common side products.

Issue 1: Significant Formation of 3-Cyanoindole

The presence of a nitrile peak in the IR spectrum (around 2220-2260 cm⁻¹) and a corresponding mass spectral signal may indicate the formation of 3-cyanoindole. This side product can significantly reduce the yield of the desired 3-formylindole and complicate purification due to similar polarities.

| Potential Cause | Recommended Solution |

| Contaminated Reagents: Presence of nitrogen-containing impurities (e.g., hydroxylamine or ammonia derivatives) in dimethylformamide (DMF) or other reagents. | Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure the DMF is free from decomposition products. |

| Reaction with Atmospheric Moisture: In-situ formation of species that can react with the formyl group due to exposure to moisture. | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |

| High Reaction Temperature or Prolonged Reaction Time: These conditions can promote the conversion of the aldehyde to the nitrile. | Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum 3-formylindole formation and avoid prolonged heating. |

| Inappropriate Work-up Conditions: Use of ammonia-based quenching agents can lead to the formation of imines, which can then be converted to nitriles. | Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions. |

Issue 2: Formation of Indole Trimers

The isolation of a high molecular weight, insoluble material may suggest the formation of indole trimers, such as tri-(1H-indol-3-yl)methane derivatives. This is more likely to occur when using certain cyclic amides in place of DMF.

| Potential Cause | Recommended Solution |

| Use of Alternative Amides: Cyclic amides like 1,3-dimethylimidazolidin-2-one can promote the formation of stable intermediates that react with multiple indole molecules.[1] | Use N,N-dimethylformamide (DMF) as the formylating agent. If alternative amides are necessary, carefully control the stoichiometry and reaction temperature. |

| Excess Indole: A high concentration of indole relative to the Vilsmeier reagent can favor the reaction of the intermediate with additional indole molecules. | Maintain a slight excess of the Vilsmeier reagent and add the indole solution dropwise to the reagent. |

Issue 3: Presence of Diformylated Products

The observation of multiple formyl group signals in the ¹H NMR spectrum and a higher mass in the mass spectrum could indicate diformylation, typically at the N-1 and C-3 positions.

| Potential Cause | Recommended Solution |

| High Stoichiometry of Vilsmeier Reagent: A large excess of the Vilsmeier reagent can lead to formylation at both the C-3 position and the indole nitrogen. | Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). |

| Elevated Reaction Temperature: Higher temperatures can provide the activation energy required for the less favorable N-formylation after C-3 formylation has occurred. | Maintain a low reaction temperature (0-5 °C) during the addition of indole and the initial phase of the reaction. |

Issue 4: Predominant N-Formylation

For certain substituted indoles, particularly those with a blocked C-3 position, formylation may occur preferentially at the indole nitrogen. For example, the Vilsmeier-Haack reaction of 2-methylindole (skatole) can yield a significant amount of 1-formyl-2-methylindole.[2]

| Potential Cause | Recommended Solution |

| Steric Hindrance at C-3: Bulky substituents at the C-2 or C-3 position can hinder electrophilic attack at C-3, making N-formylation more competitive. | For substrates where C-3 is blocked or sterically hindered, consider alternative formylation methods if C-formylation at another position is desired. If N-formylation is to be avoided, protecting the indole nitrogen prior to the Vilsmeier-Haack reaction may be necessary. |